molecular formula C16H12ClFN2O2S B13096474 Methyl 4-(((6-chloro-5-fluoro-1H-benzo[d]imidazol-2-yl)thio)methyl)benzoate

Methyl 4-(((6-chloro-5-fluoro-1H-benzo[d]imidazol-2-yl)thio)methyl)benzoate

Cat. No.: B13096474
M. Wt: 350.8 g/mol
InChI Key: SMFNWTNSUDQDHB-UHFFFAOYSA-N
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Description

Methyl 4-(((6-chloro-5-fluoro-1H-benzo[d]imidazol-2-yl)thio)methyl)benzoate is a complex organic compound that belongs to the class of benzoimidazole derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry for the development of new therapeutic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(((6-chloro-5-fluoro-1H-benzo[d]imidazol-2-yl)thio)methyl)benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(((6-chloro-5-fluoro-1H-benzo[d]imidazol-2-yl)thio)methyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Amines, thiols.

Major Products

Scientific Research Applications

Methyl 4-(((6-chloro-5-fluoro-1H-benzo[d]imidazol-2-yl)thio)methyl)benzoate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of Methyl 4-(((6-chloro-5-fluoro-1H-benzo[d]imidazol-2-yl)thio)methyl)benzoate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-5-fluoro-1H-benzo[d]imidazole
  • Methyl 4-((5-fluoro-1H-benzo[d]imidazol-2-yl)thio)methyl)benzoate
  • Methyl 4-(((6-chloro-1H-benzo[d]imidazol-2-yl)thio)methyl)benzoate

Uniqueness

Methyl 4-(((6-chloro-5-fluoro-1H-benzo[d]imidazol-2-yl)thio)methyl)benzoate is unique due to the presence of both chlorine and fluorine atoms on the benzoimidazole ring, which can significantly influence its chemical reactivity and biological activity. This dual halogenation can enhance its binding affinity to molecular targets and improve its pharmacokinetic properties .

Properties

Molecular Formula

C16H12ClFN2O2S

Molecular Weight

350.8 g/mol

IUPAC Name

methyl 4-[(5-chloro-6-fluoro-1H-benzimidazol-2-yl)sulfanylmethyl]benzoate

InChI

InChI=1S/C16H12ClFN2O2S/c1-22-15(21)10-4-2-9(3-5-10)8-23-16-19-13-6-11(17)12(18)7-14(13)20-16/h2-7H,8H2,1H3,(H,19,20)

InChI Key

SMFNWTNSUDQDHB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CSC2=NC3=CC(=C(C=C3N2)F)Cl

Origin of Product

United States

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